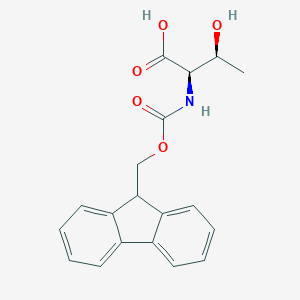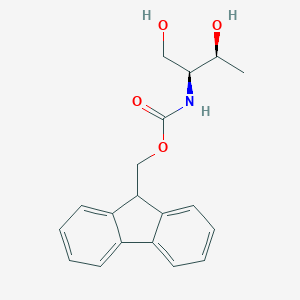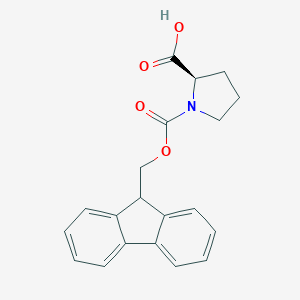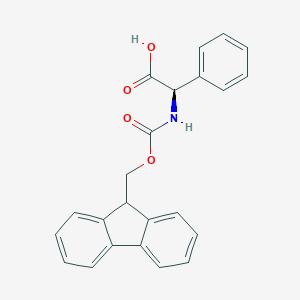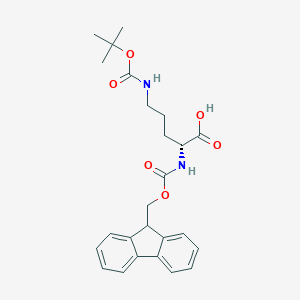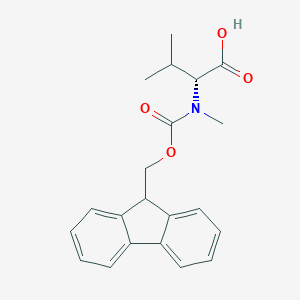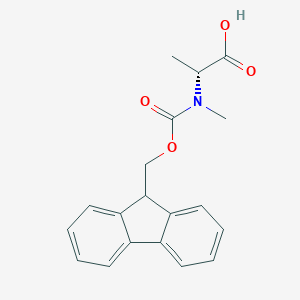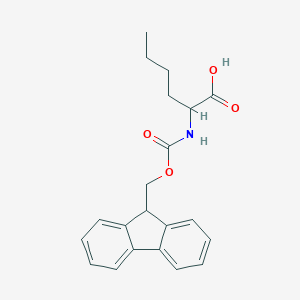
(R)-2,3-双((((9H-芴-9-基)甲氧羰基)氨基)丙酸
货号 B557695
CAS 编号:
1217631-22-5
分子量: 548,59 g/mole
InChI 键: CEEGOSWFFHSPHM-SSEXGKCCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“®-2,3-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid” is a derivative of propanoic acid . It has a molecular weight of 353.42 . The compound is typically stored in a dry environment at 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C21H23NO4/c1-3-8-19 (20 (23)24)22 (2)21 (25)26-13-18-16-11-6-4-9-14 (16)15-10-5-7-12-17 (15)18/h4-7,9-12,18-19H,3,8,13H2,1-2H3, (H,23,24)/t19-/m1/s1 . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid with a molecular weight of 353.42 . It is stored at 2-8°C in a sealed, dry environment .科学研究应用
Application 1: Hydrogel Formation
- Methods of Application: The hydrogelation of double Fmoc-functionalized L-lysine exhibits pH-controlled ambidextrous gelation. This means it can form hydrogels at different pH values as well as organogels .
- Results or Outcomes: The hydrogels formed have high thermal stability (around 100 °C) even at low minimum hydrogelation concentration (0.1 wt%). They also exhibit properties like pH stimulus response, high kinetic and mechanical stability, dye removal properties, cell viability to the selected cell type, and can act as a drug carrier .
Application 2: Antimicrobial and Antifungal Activities
- Summary of the Application: The compound exhibits intriguing biological properties, such as antimicrobial and antifungal activities .
- Methods of Application: The compound is produced by certain strains of Streptomyces spp. and is secreted into its culture broth along with ε-PL .
- Results or Outcomes: The compound exhibits strong inhibitory activities against several yeasts and weaker activities against bacteria than ε-PL .
Application 3: Peptide Synthesis
- Methods of Application: The compound is used as a building block in the synthesis of peptides. The Fmoc group serves as a protective group for the amino acid during the synthesis process .
- Results or Outcomes: The use of this compound in peptide synthesis allows for the creation of peptides with specific sequences and structures, which can be used in various biological studies .
Application 4: Research Use
- Summary of the Application: The compound is used in various research applications due to its unique properties .
- Methods of Application: The specific methods of application can vary widely depending on the research context. In general, the compound can be used in experiments involving chemical reactions, biological assays, and other laboratory procedures .
- Results or Outcomes: The outcomes of these research applications can vary widely, but the use of this compound can contribute to advancements in various scientific fields .
Application 5: Synthesis of Unnatural Amino Acids
- Summary of the Application: The compound is used in the synthesis of unnatural amino acids, which are analogs of natural amino acids like Alanine, Glycine, Valine, and Leucine .
- Methods of Application: The compound is used as a building block in the synthesis process. The Fmoc group serves as a protective group for the amino acid during the synthesis .
- Results or Outcomes: The use of this compound in the synthesis of unnatural amino acids allows for the creation of new molecules with potentially unique properties and functions .
Application 6: Research Use
- Summary of the Application: The compound is used in various research applications due to its unique properties .
- Methods of Application: The specific methods of application can vary widely depending on the research context. In general, the compound can be used in experiments involving chemical reactions, biological assays, and other laboratory procedures .
- Results or Outcomes: The outcomes of these research applications can vary widely, but the use of this compound can contribute to advancements in various scientific fields .
安全和危害
属性
IUPAC Name |
(2R)-2,3-bis(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H28N2O6/c36-31(37)30(35-33(39)41-19-29-26-15-7-3-11-22(26)23-12-4-8-16-27(23)29)17-34-32(38)40-18-28-24-13-5-1-9-20(24)21-10-2-6-14-25(21)28/h1-16,28-30H,17-19H2,(H,34,38)(H,35,39)(H,36,37)/t30-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEEGOSWFFHSPHM-SSEXGKCCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H28N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2,3-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看
Fmoc-D-Thz-OH
198545-89-0
Fmoc-D-threonine
157355-81-2
fmoc-d-Threoninol
252049-02-8
Fmoc-D-Pro-OH
101555-62-8


